molecular formula C7H7BrClN3 B6222931 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride CAS No. 2758002-13-8

8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride

Cat. No. B6222931
CAS RN: 2758002-13-8
M. Wt: 248.5
InChI Key:
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Description

8-Bromoimidazo[1,2-a]pyridin-5-amine hydrochloride, also known as 8-BIPH, is a novel chemical compound that has been studied for its potential applications in various scientific fields. 8-BIPH is a heterocyclic aromatic compound with a five-membered ring structure, containing a nitrogen atom and a bromine atom. It is a white crystalline solid with a molecular weight of 229.61 g/mol and a melting point of 182-183°C. 8-BIPH is soluble in water and ethanol, and its structure is highly stable.

Scientific Research Applications

8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride has been studied for its potential applications in various scientific fields. It has been used as a ligand for transition metal complexes, as a catalyst in organic reactions, and as a fluorescent probe in biological systems. It has also been used as an electron-rich ligand for the synthesis of metal-organic frameworks. In addition, 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride has been studied for its potential applications in the fields of catalysis, materials science, and drug delivery.

Mechanism of Action

8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride acts as a binder, forming a complex with transition metal ions. This complex is formed through a coordination reaction, in which the nitrogen atom of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride acts as a donor, and the bromine atom acts as an acceptor. This complex can then be used as a catalyst for various organic reactions. 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride can also act as a fluorescent probe in biological systems, allowing for the detection of specific molecules.
Biochemical and Physiological Effects
8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride can inhibit the growth of certain cancer cells, and can modulate the activity of certain enzymes involved in cancer cell growth. In addition, 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride has several advantages for lab experiments. It is highly stable, and its structure is easily modified, allowing for the synthesis of different compounds. In addition, 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is soluble in water and ethanol, making it easy to handle and store. However, 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride is a hazardous compound, and should be handled with caution.

Future Directions

The potential applications of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride are numerous, and there are several future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride, such as its ability to inhibit the growth of cancer cells. In addition, 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride could be studied for its potential applications in the fields of catalysis, materials science, and drug delivery. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride, such as its ability to modulate the activity of certain enzymes involved in cancer cell growth.

Synthesis Methods

8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride can be synthesized through a multistep reaction sequence. The first step involves the reaction of 4-bromo-2-iodoaniline with 2-aminopyridine in the presence of sodium hydroxide, which produces a mixture of 8-bromoimidazo[1,2-a]pyridin-5-amine and 4-bromoanilino-2-iodopyridine. This mixture is then reacted with hydrochloric acid to form 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride involves the reaction of 2-bromo-5-nitroimidazo[1,2-a]pyridine with hydrazine hydrate followed by reduction of the resulting intermediate with palladium on carbon and hydrogen gas. The resulting 8-bromoimidazo[1,2-a]pyridin-5-amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-5-nitroimidazo[1,2-a]pyridine", "hydrazine hydrate", "palladium on carbon", "hydrogen gas", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-5-nitroimidazo[1,2-a]pyridine is reacted with hydrazine hydrate in ethanol at reflux temperature to form the intermediate 2-amino-5-nitroimidazo[1,2-a]pyridine.", "Step 2: The intermediate from step 1 is then reduced with palladium on carbon and hydrogen gas at room temperature and atmospheric pressure to form 8-bromoimidazo[1,2-a]pyridin-5-amine.", "Step 3: 8-bromoimidazo[1,2-a]pyridin-5-amine is then reacted with hydrochloric acid in ethanol at reflux temperature to form the hydrochloride salt of the final compound, 8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride." ] }

CAS RN

2758002-13-8

Product Name

8-bromoimidazo[1,2-a]pyridin-5-amine hydrochloride

Molecular Formula

C7H7BrClN3

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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